molecular formula C11H12Cl2FN B2526036 4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 2305251-79-8

4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

Cat. No.: B2526036
CAS No.: 2305251-79-8
M. Wt: 248.12
InChI Key: FIIUVADPPOGMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrahydropyridine ring substituted with a 3-chloro-2-fluorophenyl group, and it is typically used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,4-diketones under acidic or basic conditions.

    Substitution Reaction: The introduction of the 3-chloro-2-fluorophenyl group is achieved through a substitution reaction. This can be done using a halogenated phenyl derivative and a suitable nucleophile.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, thereby increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride is studied for its potential interactions with biological targets. It can serve as a probe to investigate biochemical pathways and mechanisms.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against certain biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-2-fluorophenyl)piperidine: Similar in structure but lacks the tetrahydropyridine ring.

    3-Chloro-2-fluorophenylboronic acid: Contains the same phenyl group but with different functional groups.

    3-Chloro-2-fluorophenyl isocyanate: Another derivative with different reactivity due to the isocyanate group.

Uniqueness

4-(3-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride is unique due to its combination of a tetrahydropyridine ring and a 3-chloro-2-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

4-(3-chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-4,14H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIUVADPPOGMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=C(C(=CC=C2)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.